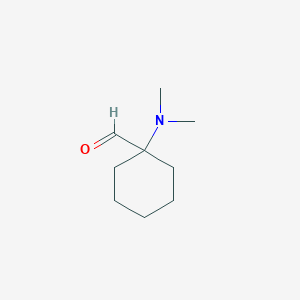

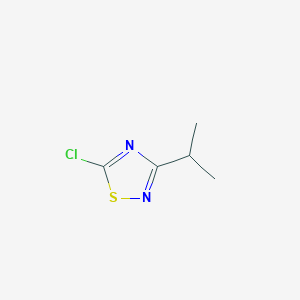

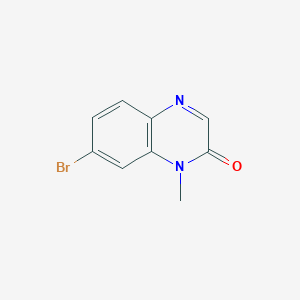

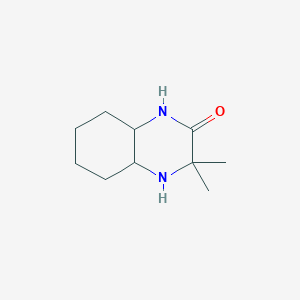

3,3-二甲基八氢喹喔啉-2(1H)-酮

描述

The compound of interest, 3,3-dimethyloctahydroquinoxalin-2(1H)-one, is a derivative of the quinoxaline family, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. Quinoxaline derivatives are heterocyclic compounds that have been extensively studied due to their potential therapeutic properties and their role as key intermediates in organic synthesis .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds has been shown to yield related quinoxaline products via electrochemical mechanisms . Another approach involves the transition-metal-free direct C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts under mild conditions, which allows for a wide substrate scope and direct functionalization . Additionally, a switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives has been developed through a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy, illustrating the versatility of synthetic methods available for quinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and may require advanced techniques such as NMR for elucidation. For example, the regioselectivity of cyclocondensation reactions to synthesize 3,4-dihydroquinoxalin-2(1H)-ones has been studied, and methodologies for determining the structure of regioisomers have been proposed . The solid-state structure of related compounds, such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, reveals weak hydrogen bonding and other intermolecular interactions that can influence the compound's properties .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, expanding their functional group diversity. For instance, 3-ethylquinoxalin-2(1H)-one can be synthesized and further functionalized into a range of groups, such as bromoethyl, thiocyanato, azidoethyl, and others . The reactivity of these compounds allows for the synthesis of more complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The synthesis and structural analysis of 3,3-dimethyl- and 3-methyl-1-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinolines have been conducted, providing insights into their tautomeric forms and equilibrium in solution . Additionally, the crystal structure and oxidation behavior of related thiazoloisoquinolin-3-one derivatives have been studied, highlighting the configurational stability and reactivity of these compounds .

科学研究应用

抗菌活性

3,3-二甲基八氢喹喔啉-2(1H)-酮衍生物在抗菌应用中显示出潜力。例如,使用微波辅助方法合成的某些衍生物表现出显着的抗菌活性,在某些情况下与链霉素相当 (Ajani 等,2009).

合成化学和药物开发

在合成化学中,这些化合物已被用于开发各种药物衍生物。一个例子是 1-二甲氨基丙基-3-甲基-6-氯喹喔啉-2(1H)-酮的合成,它对条件性回避反应和镇痛作用有影响 (Mule 等,1986).

光催化应用

喹喔啉-2(1H)-酮已用于光催化应用,特别是在通过可见光介导的反应合成 3-烷基喹喔啉-2(1H)-酮中 (Xie 等,2019)。这一过程在环保和可持续的化学合成中具有意义。

化学合成和功能化

这些化合物在各种化学合成和功能化过程中也至关重要。例如,已经开发了使用二芳基碘鎓盐对喹喔啉-2(1H)-酮进行直接 C-H 芳基化,展示了广泛的底物范围和高效的功能化方法 (Yin & Zhang, 2017).

染料敏化太阳能电池

在可再生能源领域,3,3-二甲基八氢喹喔啉-2(1H)-酮的衍生物已用于合成染料敏化太阳能电池的电荷转移光敏剂。这项研究突出了它们在提高光电转换效率方面的潜力 (Caicedo 等,2017).

未来方向

属性

IUPAC Name |

3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJYVHCHODWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2CCCCC2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512336 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyloctahydroquinoxalin-2(1H)-one | |

CAS RN |

99976-77-9 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)